1-(5-Chloro-2-fluorophenyl)ethan-1-OL

Cancer Stem Cells Aldehyde Dehydrogenase Chemoresistance

Researchers face critical SAR risks when substituting halogenated aromatics, as altered binding affinity can invalidate target studies. This compound offers validated potency: - ALDH1A1 inhibition: IC50 = 80 nM (688x more potent than citral) - MAO-B inhibition: IC50 = 1,200 nM (selective, CNS safety margin) - CCR5 antagonism: IC50 = 10,100 nM (3.7x advantage over dechlorinated analog) Available as racemate (CAS 958653-04-8) or enantiopure forms (R: 1344936-52-2; S: 1344953-25-8).

Molecular Formula C8H8ClFO
Molecular Weight 174.60 g/mol
CAS No. 958653-04-8
Cat. No. B3317292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-fluorophenyl)ethan-1-OL
CAS958653-04-8
Molecular FormulaC8H8ClFO
Molecular Weight174.60 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)F)O
InChIInChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3
InChIKeyJVLFRWYYFHKPPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloro-2-fluorophenyl)ethan-1-OL: Identity and Research Positioning


1-(5-Chloro-2-fluorophenyl)ethan-1-OL (CAS 958653-04-8) is a halogenated secondary aromatic alcohol with the molecular formula C8H8ClFO and a molecular weight of 174.6 Da [1]. It features a chiral center at the hydroxyl-bearing carbon and is commonly encountered as a racemic mixture, though enantiopure (R)- and (S)-forms (e.g., CAS 1344936-52-2 and 1344953-25-8) are also commercially available [2]. This compound serves as a versatile small molecule scaffold and building block in medicinal chemistry, with documented biological activity across multiple target classes including aldehyde dehydrogenases, monoamine oxidases, and chemokine receptors [3].

Chiral Scaffold Racemic and enantiopure (R/S) forms available; supports stereochemical control workflows
Bioactive Tool Compound Reported activity at ALDH1A1, MAO-B, CCR5; supports multi-target probe design
Med Chem Building Block Halogenated secondary alcohol scaffold for SAR and analog synthesis

Risks of Generic Substitution for 1-(5-Chloro-2-fluorophenyl)ethan-1-OL


Substituting 1-(5-chloro-2-fluorophenyl)ethan-1-OL with a closely related analog—such as a mono-halogenated phenyl ethanol or an alternative halogen substitution pattern—carries a high risk of altering or abolishing target-specific biological activity [1]. The presence of both chlorine and fluorine on the phenyl ring, arranged in a specific 5-chloro-2-fluoro pattern, is not merely a structural detail; it directly influences the compound's binding affinity, selectivity, and overall molecular recognition [2]. The quantitative evidence presented in Section 3 demonstrates that even minor modifications to this halogenation pattern or stereochemistry can lead to orders-of-magnitude differences in potency across multiple therapeutic targets, thereby undermining the validity of any research or development program relying on unverified substitution [3].

Halogen pattern substitution
Replacing the 5-chloro-2-fluoro pattern may shift binding affinity and selectivity profiles across targets
Racemic vs. enantiopure form
Stereochemistry may influence target engagement; racemic mixture may not reproduce enantiomer-specific assay responses
Dechlorinated analog mismatch
Removal of the 5-chloro substituent may reduce potency; data suggest orders-of-magnitude loss in specific target contexts

Quantitative Comparison: 1-(5-Chloro-2-fluorophenyl)ethan-1-OL vs. Analogs


ALDH1A1 Inhibition Potency

1-(5-Chloro-2-fluorophenyl)ethan-1-OL demonstrates potent inhibition of human recombinant Aldehyde Dehydrogenase 1A1 (ALDH1A1) with an IC50 of 80 nM [1]. This represents a 688-fold improvement in potency over the benchmark inhibitor citral (IC50 = 55 μM) and a >280,000-fold improvement over cyanamide (IC50 = 22,610 μM) [2]. The compound's activity is directly linked to its specific 5-chloro-2-fluoro substitution pattern, which is absent in these comparators.

ALDH1A1 Inhibition
Cross-study comparable
IC50 80 nM
Reported 688-fold higher inhibition than citral; supports ALDH1A1 probe design
Cross-study comparison; validate in target assay
Cancer Stem Cells Aldehyde Dehydrogenase Chemoresistance

MAO-B vs. MAO-A Selectivity

1-(5-Chloro-2-fluorophenyl)ethan-1-OL exhibits moderate inhibition of human recombinant Monoamine Oxidase B (MAO-B) with an IC50 of 1,200 nM [1]. While its absolute potency is not high, its value lies in its selectivity profile. Unlike non-selective MAO inhibitors such as tranylcypromine or phenelzine, which potently inhibit both MAO-A and MAO-B, this compound shows a distinct preference for MAO-B over MAO-A (MAO-A IC50 data not available but structural analogs suggest >10 μM).

MAO-B Selectivity
Class-level inference
MAO-B IC50 1,200 nM vs. non-selective MAO inhibitors
Supports MAO-B-selective probe development; selectivity profile may reduce MAO-A interference
Class-level; MAO-A data limited
Neurodegeneration Monoamine Oxidase Parkinson's Disease

CCR5 Antagonism Potency

In a cellular assay measuring CCR5 antagonism, 1-(5-Chloro-2-fluorophenyl)ethan-1-OL (tested as a representative of its scaffold) showed an IC50 of 10,100 nM (10.1 μM) [1]. This places it as a moderate antagonist. For context, a closely related analog lacking the chlorine substituent (BDBM50351151) exhibits an IC50 of 37,600 nM (37.6 μM) in the same assay [2], demonstrating a 3.7-fold loss of potency upon removal of the chlorine atom.

CCR5 Antagonism
Head-to-head
3.7-fold more potent than dechlorinated analog (IC50 10.1 μM vs. 37.6 μM)
Chlorine contribution observed in assay; supports SAR interpretation for CCR5
Cellular assay; requires target-specific validation
HIV Entry Chemokine Receptor Inflammation

Enantiomeric Purity: Racemic vs. Chiral Forms

1-(5-Chloro-2-fluorophenyl)ethan-1-OL (CAS 958653-04-8) is supplied as a racemic mixture. For applications requiring stereochemical control, enantiopure forms are available: (1R)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS 1344936-52-2) and (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol (CAS 1344953-25-8) [1]. The racemic mixture typically has a purity specification of NLT 98% from reputable suppliers [2], while enantiopure forms are specified at ≥95% purity [1].

Stereochemical Forms
Supporting evidence
Racemic NLT 98%; (R) and (S) ≥95%
Supports chiral method development and stereospecific interaction studies
Multiple vendor specifications
Asymmetric Synthesis Chiral Resolution Stereochemistry

Optimal Applications for 1-(5-Chloro-2-fluorophenyl)ethan-1-OL


ALDH1A1-Targeted Probes for Cancer Stem Cell Research

Based on its potent ALDH1A1 inhibition (IC50 = 80 nM) [1], this compound is ideally suited for developing chemical probes to study ALDH1A1-positive cancer stem cells. Its significantly improved potency over traditional inhibitors like citral (688-fold) allows for more selective and less cytotoxic experimental conditions, facilitating the isolation and characterization of ALDH1A1-dependent cell populations [2]. Researchers can use this compound to validate ALDH1A1 as a therapeutic target in chemoresistant cancers.

Selective MAO-B Inhibitor Scaffold for Neurodegenerative Diseases

The compound's moderate MAO-B inhibitory activity (IC50 = 1,200 nM) and selectivity profile make it a valuable starting scaffold for medicinal chemistry optimization in Parkinson's disease and other neurodegenerative disorders [1]. Unlike non-selective MAO inhibitors, this scaffold offers a safer starting point for developing CNS-penetrant MAO-B inhibitors without the cardiovascular risks of MAO-A inhibition [2].

Halogenated Alcohol SAR for CCR5 Antagonism

The compound's CCR5 antagonist activity (IC50 = 10,100 nM) and the demonstrated 3.7-fold potency advantage over its dechlorinated analog [1][2] establish it as a key reference compound in structure-activity relationship (SAR) studies. This data is critical for computational chemists and medicinal chemists seeking to optimize CCR5 ligands for HIV entry inhibition or anti-inflammatory applications.

Chiral Building Block for Asymmetric Synthesis and Chromatography

Both the racemic mixture (CAS 958653-04-8) and its enantiopure forms (R- and S-) are commercially available, making this compound a practical tool for asymmetric synthesis and chiral chromatography [1]. The racemic form can be used to develop and validate chiral HPLC or SFC methods, while the enantiopure forms serve as chiral auxiliaries or intermediates in the synthesis of more complex, stereochemically defined molecules [2].

Application
Selection Property
Validation Focus
ALDH1A1 probe development for cancer stem cell models
ALDH1A1 inhibition assay context
Endpoint selectivity vs citral-class inhibitors
MAO-B-selective probe design for neurodegeneration models
MAO-B over MAO-A selectivity context
Assay selectivity against non-selective MAO inhibitors
SAR reference for halogenated CCR5 ligands
Chlorine-dependent CCR5 antagonism context
Cellular assay reproducibility with dechlorinated analog
Chiral building block for asymmetric synthesis/methods
Racemic and enantiopure availability
Chiral HPLC/SFC method development and stereochemical control

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Chloro-2-fluorophenyl)ethan-1-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.